4-Hydroperoxy Cyclophosphamide-d4
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Description
4-Hydroperoxy Cyclophosphamide-d4 is the deuterium labeled 4-Hydroperoxy cyclophosphamide . It is the active metabolite form of the proagent Cyclophosphamide . It crosslinks DNA and induces T cell apoptosis independent of death receptor activation, but activates mitochondrial death pathways through the production of reactive oxygen species (ROS) . It has potential for lymphomas and autoimmune disorders .
Molecular Structure Analysis
The molecular formula of 4-Hydroperoxy Cyclophosphamide-d4 is C7H11D4Cl2N2O4P . It has a molecular weight of 297.11 .Chemical Reactions Analysis
4-Hydroperoxy Cyclophosphamide-d4 crosslinks DNA and induces T cell apoptosis independent of death receptor activation . It activates mitochondrial death pathways through the production of reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroperoxy Cyclophosphamide-d4 include a molecular formula of C7H11D4Cl2N2O4P and a molecular weight of 297.11 .Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWVRUHMJVRHU-BYUTVXSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroperoxy Cyclophosphamide-d4 |
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